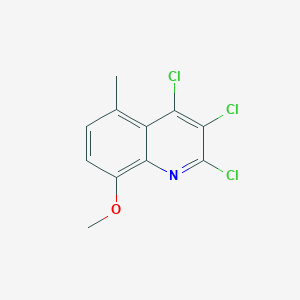
2,3,4-Trichloro-8-methoxy-5-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trichloro-8-methoxy-5-methylquinoline is a quinoline derivative characterized by the presence of three chlorine atoms, a methoxy group, and a methyl group on its quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichloro-8-methoxy-5-methylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, starting with aniline derivatives and employing cyclization reactions can yield quinoline derivatives . Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are also utilized in the synthesis of quinoline compounds .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale cyclization reactions using readily available starting materials. The use of green chemistry principles, such as ionic liquid-mediated reactions and ultrasound irradiation, has been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Trichloro-8-methoxy-5-methylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,3,4-Trichloro-8-methoxy-5-methylquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Quinoline derivatives are studied for their potential antimicrobial and anticancer properties.
Industry: Quinoline compounds are used in the production of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 2,3,4-Trichloro-8-methoxy-5-methylquinoline involves its interaction with specific molecular targets. Quinoline derivatives often act by intercalating into DNA, inhibiting enzymes, or disrupting cellular processes. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline: Known for its cytotoxicity in colorectal cells.
Fluorinated Quinolines: Exhibit remarkable biological activity and are used in medicine.
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, possessing interesting biological properties.
Uniqueness
2,3,4-Trichloro-8-methoxy-5-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms and a methoxy group on the quinoline ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H8Cl3NO |
|---|---|
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
2,3,4-trichloro-8-methoxy-5-methylquinoline |
InChI |
InChI=1S/C11H8Cl3NO/c1-5-3-4-6(16-2)10-7(5)8(12)9(13)11(14)15-10/h3-4H,1-2H3 |
Clé InChI |
FUHPHGSJTJGUEH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)OC)N=C(C(=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


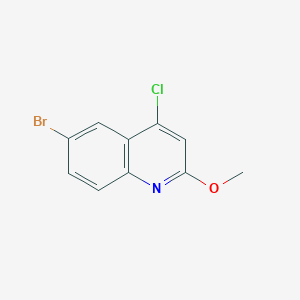
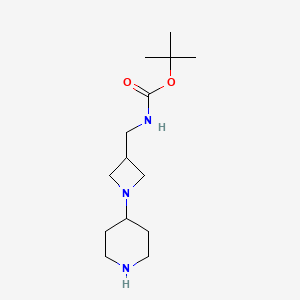

![Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B11848165.png)

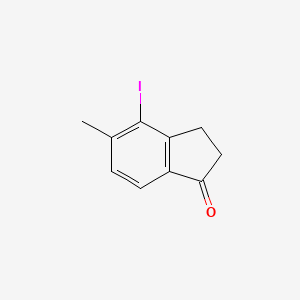
![1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one](/img/structure/B11848199.png)
![4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848200.png)

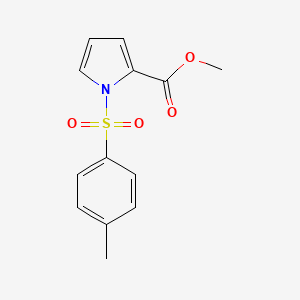

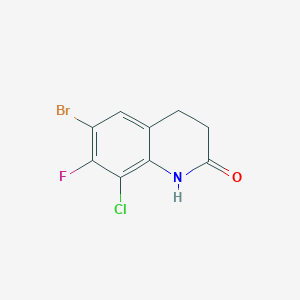
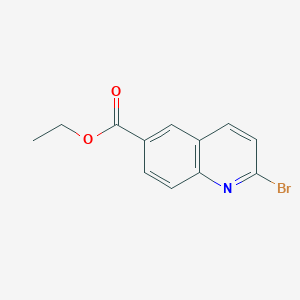
![4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline](/img/structure/B11848235.png)
